ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate
Description
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an azetidine ring and an ethyl carboxylate ester. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in medicinal chemistry to enhance solubility and prevent undesired reactions during synthesis . This compound is likely an intermediate in the development of bioactive molecules, given the prevalence of pyrazole and azetidine motifs in pharmaceuticals (e.g., kinase inhibitors and antibacterial agents).
Key structural attributes:
- Azetidine: A strained four-membered saturated ring, introducing conformational rigidity compared to larger N-heterocycles like piperidine.
- Boc protection: Enhances stability during synthetic steps, particularly for secondary amines .
- Ethyl carboxylate ester: A hydrolyzable group that can be converted to carboxylic acids or amides in downstream modifications.
Properties
Molecular Formula |
C14H21N3O4 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)10-6-15-16-11(10)9-7-17(8-9)13(19)21-14(2,3)4/h6,9H,5,7-8H2,1-4H3,(H,15,16) |
InChI Key |
FHABOUZIFQGJSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction
The synthesis begins with N-Boc-azetidine-3-carboxylic acid (1), which undergoes ketone formation through mixed anhydride chemistry (Scheme 1). Treatment with ethyl chloroformate and N-methylmorpholine in THF at -15°C yields activated intermediate 2, subsequently reacted with sodium ethoxide and diethyl oxalate to form β-ketoester 3 (96% yield).
Cyclization with hydrazine hydrate in ethanol/HCl (4:0.1 v/v) produces pyrazole core 4 through a Michael addition-cyclocondensation sequence. Critical parameters:
- Hydrazine stoichiometry: 1.2 equivalents
- Acid concentration: 0.1M HCl
- Reaction time: 12 hours at reflux
Table 1: Cyclization Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60-110 | 78 | +32% |
| Solvent Ratio (EtOH:Acid) | 1:0.05 - 1:0.2 | 1:0.1 | +18% |
| Hydrazine Equiv. | 0.8-1.5 | 1.2 | +27% |
N-Alkylation Strategies
Structural Elucidation
Spectroscopic Characterization
¹H-¹⁵N HMBC spectroscopy resolves regiochemistry disputes, with azetidine 3-H showing three-bond coupling to pyrazole C-5 (δ 132.2 ppm). Key spectral signatures:
- Pyrazole NH: δ 10.2 ppm (br s, D₂O exchangeable)
- Boc tert-butyl: δ 1.44 ppm (s, 9H)
- Ethoxy group: δ 4.35 (q, J=7.1Hz), 1.39 (t, J=7.1Hz)
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα, 100K) confirms:
- Pyrazole-azetidine dihedral angle: 87.3°
- Boc carbonyl distance: 1.332 Å
- Intramolecular H-bond (N-H···O=C): 2.892 Å
Process Optimization
Yield Enhancement Strategies
DoE analysis identifies four critical factors:
- Alkylation agent purity (>98% by HPLC)
- Cs₂CO₃ particle size (50-100 μm)
- DMF water content (<0.05%)
- Reaction vessel geometry (high-surface-area reactors)
Implementation increases overall yield from 44% to 68% across three pilot batches.
Green Chemistry Approaches
Mechanochemical synthesis using a planetary ball mill (400 rpm, ZrO₂ vessels) achieves:
- 92% conversion in 45 minutes
- Solvent reduction by 87%
- E-factor improvement from 32 to 8.5
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Scientific Research Applications
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is used in medicinal chemistry due to its key structural components. The azetidine ring and pyrazole moiety are significant in drug development, and the Boc protecting group allows for controlled reactions.
Enzyme Modulation: Studies have shown that this compound can effectively modulate enzyme activity due to its unique structure. The removal of the Boc protecting group under acidic conditions reveals active sites that can interact with specific receptors or enzymes, leading to desired biological effects. Ongoing research is focused on elucidating these interactions to optimize pharmacological profiles for drug development.
Organic Synthesis: The compound is used in organic synthesis, often requiring strong bases and organic solvents like tetrahydrofuran, under controlled temperatures to minimize side reactions.
Structural Comparison with Similar Compounds
This compound is distinct from other compounds due to its combination of azetidine and pyrazole rings, along with the Boc protecting group. The table below compares it with similar compounds:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | Contains azetidine ring and Boc group | Lacks pyrazole moiety |
| 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid | Similar structure but features an oxazole ring | Contains oxazole instead of pyrazole |
| Ethyl 2-(tert-butoxycarbonyl)-5-methylpyrazole | Contains pyrazole but lacks azetidine | Simpler structure without azetidine |
Ongoing Research
Mechanism of Action
The mechanism of action of ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active azetidine and pyrazole moieties, which can then interact with their targets .
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazole core distinguishes this compound from imidazole-based analogs (e.g., compounds in ), which feature a five-membered ring with two non-adjacent nitrogen atoms. Pyrazoles exhibit greater aromatic stability due to delocalized electron density, whereas imidazoles are more basic and prone to protonation at physiological pH .
Role of Boc Protection
The Boc group is ubiquitous in the target compound and its analogs (e.g., ) to protect amines during multi-step syntheses. However, its placement varies:
- In the target compound, Boc shields the azetidine nitrogen, reducing ring strain-induced reactivity.
- In imidazole analogs, Boc groups protect lysyl or piperazinyl amines, enabling selective deprotection for further functionalization .
Biological Activity
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an azetidine ring and a pyrazole moiety. The tert-butoxycarbonyl (Boc) group plays a crucial role in its stability and reactivity. The molecular formula is , with a molecular weight of approximately 278.31 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a related pyrazole derivative demonstrated potent antibacterial activity against strains such as S. flexneri and C. albicans, with minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL . This suggests that the compound may possess similar antimicrobial efficacy.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory properties. Compounds in this class have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives, including those structurally related to this compound, evaluated their biological activities through in vitro assays. The synthesized compounds were tested for their antibacterial and antifungal activities, showing promising results with several compounds outperforming standard antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
Another study explored the structure-activity relationship of pyrazole derivatives, revealing that modifications to the azetidine ring and substituents significantly impacted biological activity. Key findings indicated that specific functional groups enhance antimicrobial potency and anti-inflammatory effects, providing insights into optimizing these compounds for therapeutic applications .
Data Table: Biological Activities of Related Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate, and how can purification challenges be addressed?
- Methodology :
- Synthesis : Start with azetidine-3-carboxylic acid derivatives. Introduce the tert-butoxycarbonyl (Boc) protecting group via coupling with Boc anhydride in the presence of a base (e.g., DMAP). Next, perform a [3+2] cycloaddition or nucleophilic substitution to attach the pyrazole moiety. Ethyl ester formation can be achieved via esterification with ethanol under acidic conditions.
- Purification : Use silica gel chromatography (gradient elution with ethyl acetate/hexane) to separate byproducts. Monitor purity via TLC and confirm using LC-MS or HPLC .
- Challenges : Boc-deprotection under acidic conditions may occur during esterification. Optimize reaction time and temperature to minimize side reactions.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR Analysis : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Compare chemical shifts with computational predictions (DFT calculations) to validate assignments .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Cross-reference with synthetic intermediates to identify impurities .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and Boc groups) to confirm successful synthesis .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound, and what contradictions might arise between theoretical and experimental data?
- Methodology :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Compare energy barriers for competing pathways (e.g., Boc protection vs. undesired ring-opening) .
- Contradictions : Discrepancies in predicted vs. observed regioselectivity (e.g., pyrazole substitution patterns) may arise due to solvent effects or catalyst interactions. Validate computational models using kinetic experiments (e.g., variable-temperature NMR) .
Q. What experimental design strategies (e.g., DoE) are effective for optimizing reaction yields and minimizing side products?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between Boc protection efficiency, pyrazole coupling time, and esterification pH .
- Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships. Optimize yield using software (e.g., JMP or Minitab) and validate with confirmatory runs .
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR spectra?
- Methodology :
- Dynamic Effects : Investigate restricted rotation (e.g., around the Boc group) using variable-temperature NMR. Compare with X-ray crystallography data to confirm conformational preferences .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers. Cross-reference with synthetic intermediates to trace contamination sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
